

Application Notes: (5R)-Dinoprost Tromethamine for Uterine Physiology Research

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B137165

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(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin F2 α (PGF2 α), is a potent tool for investigating uterine physiology.[1][2] It primarily acts as a selective agonist for the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) expressed in the myometrium (the smooth muscle layer of the uterus).[3] Activation of the FP receptor by Dinoprost initiates a signaling cascade that is fundamental to uterine contractility and the inflammatory processes associated with labor.[4] This makes it an invaluable compound for researchers studying parturition, preterm labor, and developing novel uterotonic or tocolytic agents.

Mechanism of Action

(5R)-Dinoprost tromethamine mimics the action of endogenous PGF2 α . [3][5] Its binding to the FP receptor predominantly activates the G α_q protein subunit. [6][7] This activation leads to a cascade of intracellular events:

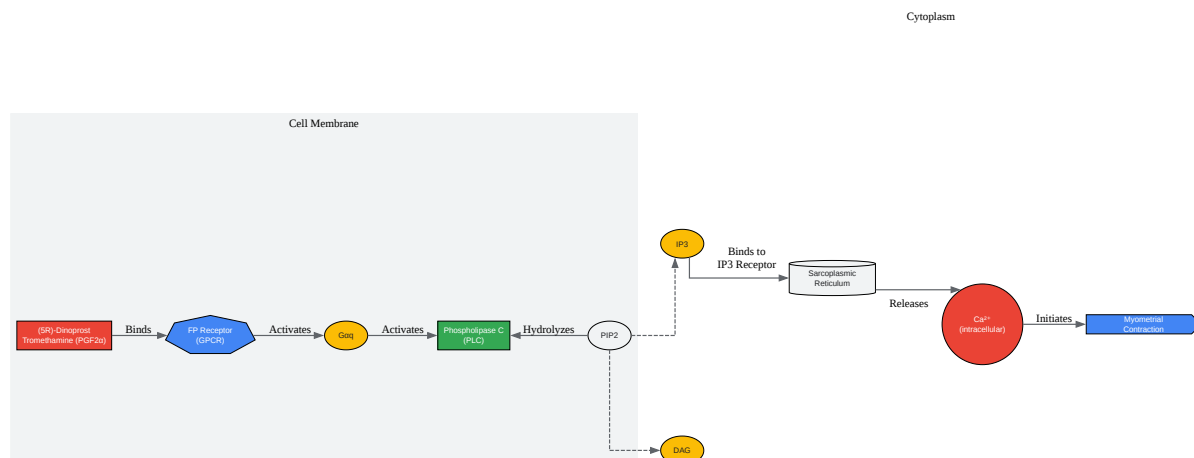
- **Phospholipase C (PLC) Activation:** The activated G α_q subunit stimulates PLC. [8][4]
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). [8][7]
- **Intracellular Calcium Release:** IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [3][8]

- Smooth Muscle Contraction: The surge in intracellular Ca^{2+} is the primary trigger for myometrial smooth muscle contraction.[3][9]

In addition to the $\text{G}\alpha_q$ pathway, studies suggest the FP receptor can also couple to $\text{G}\alpha_i$ proteins, contributing to inflammatory signaling and modulating the calcium response in myometrial cells.[6] $\text{PGF}2\alpha$ signaling also leads to the activation of Mitogen-Activated Protein Kinases (MAPK) and transcription factors like NF- κB , which are involved in the expression of pro-labor genes such as COX-2 and various cytokines.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by **(5R)-Dinoprost tromethamine** in a myometrial cell, leading to contraction.



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Caption: PGF2 α signaling pathway in uterine smooth muscle cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PGF2 α in uterine physiology studies. These values can serve as a starting point for experimental design.

| Parameter | Value | Species/Model | Notes | Reference |
|-------------------------------------|--|--------------------------------|--|-----------|
| pEC ₅₀ (Contraction) | | | | |
| Force (F _{max}) | 7.44 \pm 0.18 | Human Myometrial Cells (MYLA) | Corresponds to an EC ₅₀ of approximately 36.1 nM. | [10] |
| Area Under Curve (AUC) | 7.50 \pm 0.21 | Human Myometrial Cells (MYLA) | Corresponds to an EC ₅₀ of approximately 31.7 nM. | [10] |
| Frequency | 8.57 \pm 0.20 | Human Myometrial Cells (MYLA) | Corresponds to an EC ₅₀ of approximately 2.68 nM. | [10] |
| Concentrations for In Vitro Studies | | | | |
| Pro-inflammatory Signaling | 1 μ M | Primary Human Myometrial Cells | Used to study activation of NF- κ B and MAP kinases. | [6] |
| Contraction Assays | 10 ⁻⁸ M to 10 ⁻⁶ M | Human Myometrial Strips | This range is typically used to generate dose-response curves. | [11] |

Experimental Protocols

Protocol 1: Ex Vivo Uterine Strip Contractility Assay

This protocol details the measurement of isometric contractions of uterine smooth muscle strips in an organ bath setup, a classic method to study the effects of uterotonic agents.[\[12\]](#)[\[13\]](#)

Objective: To quantify the contractile response of myometrial tissue to cumulative additions of **(5R)-Dinoprost tromethamine** and determine its potency (EC_{50}).

Materials:

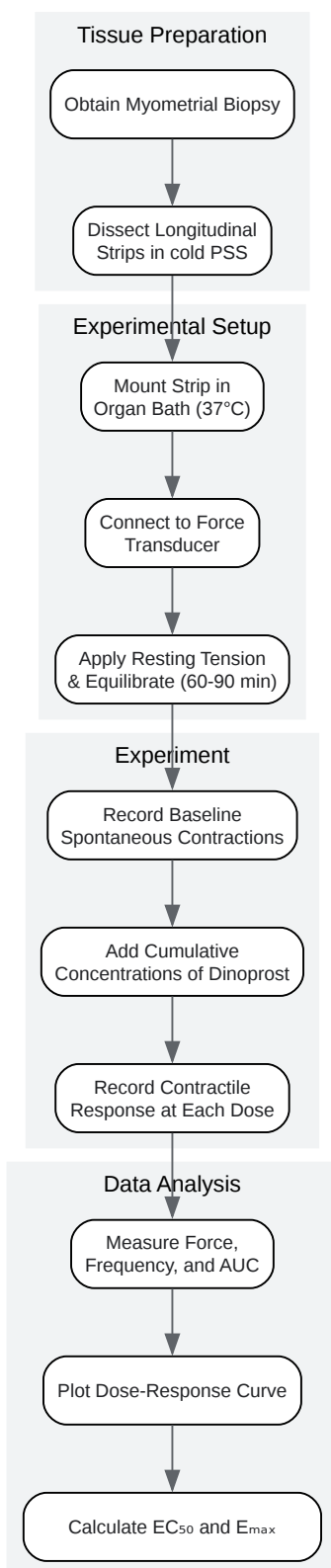
- Myometrial biopsies obtained with appropriate ethical approval.[\[13\]](#)
- Physiological Saline Solution (PSS), e.g., Krebs-Henseleit buffer, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.[\[12\]](#)[\[13\]](#)
- **(5R)-Dinoprost tromethamine** stock solution (e.g., 1 mM in DMSO).[\[1\]](#)
- Organ bath system with chambers (1-10 mL), isometric force transducers, and data acquisition system.[\[12\]](#)[\[14\]](#)
- Dissection microscope, forceps, and scissors.

Methodology:

- Tissue Preparation:
 - Place the fresh myometrial biopsy in ice-cold PSS.
 - Under a dissection microscope, carefully dissect longitudinal smooth muscle strips (e.g., ~10 mm long x 2 mm wide).[\[13\]](#)
 - Attach each end of the strip to a clip or hook.
- Mounting and Equilibration:
 - Mount the tissue strip vertically in an organ bath chamber filled with pre-warmed, aerated PSS.[\[12\]](#)

- Attach one clip to a fixed point and the other to an isometric force transducer.[\[14\]](#)
- Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions become regular and stable.[\[15\]](#) Replace the PSS in the bath every 15-20 minutes during equilibration.[\[13\]](#)
- Generating a Concentration-Response Curve:
 - Once stable, begin the cumulative addition of **(5R)-Dinoprost tromethamine**.
 - Add the compound directly to the bath in increasing logarithmic concentrations (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 μ M).
 - Allow the tissue response to stabilize at each concentration (typically 5-10 minutes) before adding the next.
- Data Analysis:
 - Measure the contractile force (amplitude), frequency, and area under the curve (AUC) for a set time period at baseline and after each drug addition.
 - Normalize the response to the maximum contraction achieved.
 - Plot the normalized response against the log concentration of **(5R)-Dinoprost tromethamine** and fit the data to a sigmoid curve to determine the EC_{50} and E_{max} .

Workflow for Uterine Strip Contractility Assay



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Caption: Workflow for ex vivo uterine contractility experiments.

Protocol 2: Calcium Imaging in Primary Myometrial Cells

This protocol describes how to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to **(5R)-Dinoprost tromethamine** using fluorescent indicators.

Objective: To visualize and quantify the mobilization of intracellular calcium in cultured uterine smooth muscle cells following stimulation with **(5R)-Dinoprost tromethamine**.

Materials:

- Primary human myometrial cells.
- Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
- Fluorescent Ca^{2+} indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or similar buffer.
- **(5R)-Dinoprost tromethamine** stock solution.
- Fluorescence microscope or plate reader equipped for live-cell imaging and kinetic reads.

Methodology:

- Cell Culture:
 - Culture primary myometrial cells on glass-bottom dishes or 96-well imaging plates until they reach 70-80% confluency.
 - Prior to the experiment, serum-starve the cells for 4-6 hours to reduce baseline signaling activity.
- Dye Loading:
 - Prepare a loading buffer by diluting the Ca^{2+} indicator (e.g., 2-5 μ M Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

- Remove the culture medium, wash the cells once with HBSS.
- Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye and allow 15-20 minutes for de-esterification of the AM ester.
- Calcium Measurement:
 - Place the dish or plate on the fluorescence imaging system.
 - Begin recording baseline fluorescence intensity (e.g., for Fluo-4, excitation ~488 nm, emission ~520 nm). Capture images every 1-2 seconds.
 - After recording a stable baseline for 1-2 minutes, add **(5R)-Dinoprost tromethamine** to the desired final concentration (e.g., 1 μ M).[6]
 - Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.
- Data Analysis:
 - For each cell or region of interest, quantify the fluorescence intensity over time.
 - Normalize the data by expressing it as a ratio relative to the baseline fluorescence (F/F_0).
 - Determine key parameters such as the peak amplitude of the Ca^{2+} response, the time to peak, and the duration of the signal.

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